N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Description
The compound N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide features a hybrid structure combining a 4-chlorophenyl-substituted isoxazole ring and an indole-oxoacetamide moiety. This scaffold integrates key pharmacophoric elements:
- A 2-(1H-indol-3-yl)-2-oxoacetamide backbone, contributing hydrogen-bonding capacity via the oxoacetamide and π-π stacking via the indole ring.
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c21-13-7-5-12(6-8-13)18-9-14(24-27-18)10-23-20(26)19(25)16-11-22-17-4-2-1-3-15(16)17/h1-9,11,22H,10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJRECJKIZKANQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For instance, 4-chlorobenzonitrile oxide can react with an appropriate alkyne to form the 5-(4-chlorophenyl)isoxazole.
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Indole Derivative Preparation: : The indole moiety can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
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Coupling Reaction: : The final step involves coupling the isoxazole and indole derivatives. This can be achieved through a condensation reaction where the isoxazole derivative is reacted with an indole-2-carboxylic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the development of new pharmaceuticals or as a tool in biochemical research.
Medicine
In medicine, the compound’s potential therapeutic effects could be investigated. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the isoxazole and indole groups.
Mechanism of Action
The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide would depend on its specific biological target. Generally, compounds with indole and isoxazole moieties can interact with proteins, enzymes, or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Isoxazole or Oxadiazole Cores
EPAC Antagonists with Isoxazole Substituents
Compounds such as 2-(5-(tert-butyl)isoxazol-3-yl)-N-(3,5-dichlorophenyl)-2-oxoacetohydrazonoyl cyanide (HJC0726) and its derivatives (e.g., NY0123, NY0173) share the isoxazol-3-yl-oxoacetamide core but differ in substituents. These analogs exhibit potent EPAC antagonism (IC50 in low micromolar range), attributed to the electron-withdrawing chloro groups and bulky tert-butyl/cyclohexyl substitutions enhancing target binding .
Oxadiazole-Based Enzyme Inhibitors
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., compound 8g in ) replace the isoxazole with a 1,3,4-oxadiazole-thiol group. This modification increases polarity and introduces sulfur-mediated interactions, enhancing enzyme inhibition activity (e.g., against urease or acetylcholinesterase) .
Indole-Oxoacetamide Derivatives with Varied Substitutions
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (TCS 1105)
This analog (CAS 185391-33-7) replaces the isoxazole-methyl group with a 4-fluorobenzyl moiety. The fluorine atom enhances metabolic stability and membrane permeability, making it a candidate for anticancer studies .
Azabicyclohexane-Linked Indole-Oxoacetamide
The compound N-(3-benzoyl-3-azabicyclo[3.1.0]hexan-6-yl)-2-(4-fluoro-7-(5-(trichloromethyl)-1,2,4-oxadiazol-3-yl)-1H-indol-3-yl)-2-oxoacetamide (compound 32 in ) incorporates a rigid azabicyclohexane scaffold. This structural complexity improves selectivity for HIV-1 entry inhibition, demonstrating how core rigidity influences target engagement .
Thiadiazole and Oxadiazolidinone Analogs
2-(1H-Indol-3-yl)-N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-oxoacetamide
This derivative () replaces the isoxazole with a thiadiazole ring, introducing a methoxyphenoxy group.
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
This compound () shares the 4-chlorophenyl group but uses an oxadiazolidinone core. The oxadiazolidinone ring enhances metabolic stability, a critical factor in prodrug design .
Biological Activity
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a novel compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article presents a detailed analysis of its biological activity, supported by data tables and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure features an isoxazole ring, a chlorophenyl group, and an indole moiety, which are known for their biological significance.
Biological Activity Overview
The biological activities of this compound have been primarily evaluated through its anticancer and anti-inflammatory properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of indole-isoxazole hybrids exhibit significant cytotoxic effects against various cancer cell lines. The compound was tested against Huh7 (liver), MCF7 (breast), and HCT116 (colon) cancer cell lines using the sulforhodamine B (SRB) assay.
Key Findings:
- Cytotoxicity: The IC50 values for the compound ranged from 0.7 µM to 35.2 µM across different cancer cell lines, indicating potent anticancer activity compared to established chemotherapeutics such as doxorubicin and sorafenib .
| Compound | Huh7 IC50 (µM) | MCF7 IC50 (µM) | HCT116 IC50 (µM) |
|---|---|---|---|
| This compound | 4.7 | 8.3 | 11.4 |
| Doxorubicin | 0.22 | 0.14 | 0.23 |
| Sorafenib | 6.5 | 14.6 | 11.0 |
The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting higher IC50 values against normal human epithelial cells, suggesting a favorable therapeutic index .
The mechanism through which this compound exerts its anticancer effects involves cell cycle arrest and modulation of cyclin-dependent kinases (CDKs). Specifically, it was observed that treatment led to a significant decrease in CDK4 levels in Huh7 cells, indicating disruption of cell cycle progression at the G0/G1 phase .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been investigated for anti-inflammatory effects. Isoxazole derivatives have shown promise in reducing inflammation through various pathways.
Study Findings:
A series of isoxazole derivatives were synthesized and evaluated for their anti-inflammatory potential. The results indicated that compounds with similar structures exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting that this compound may also possess anti-inflammatory properties .
Case Studies
- Cytotoxicity Study: A study published in December 2021 evaluated the cytotoxic effects of various indole-isoxazole derivatives on liver cancer cell lines. The results supported the hypothesis that these compounds could be developed into effective anticancer agents due to their selective toxicity towards malignant cells .
- Inflammation Model: In another investigation focused on isoxazole derivatives, compounds were tested in animal models for their ability to reduce inflammation markers following induced injury. The findings suggested that these compounds could serve as potential therapeutic agents for inflammatory diseases .
Q & A
What are the optimal synthetic routes for N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide, and how can reaction yields be improved?
Answer:
The synthesis involves sequential steps:
Isoxazole core formation : Cyclocondensation of 4-chlorophenyl nitrile oxide with propargylamine derivatives under reflux in toluene yields the 5-(4-chlorophenyl)isoxazole-3-methyl intermediate .
Acetamide coupling : React the isoxazole intermediate with 2-(1H-indol-3-yl)-2-oxoacetic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF. Equimolar ratios and slow reagent addition minimize dimerization .
Yield optimization : Maintain reaction temperatures at 35–50°C, use NaH as a base for deprotonation, and employ inert atmospheres (N₂/Ar) to suppress oxidation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >70% yields .
Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?
Answer:
- 1H/13C NMR : Key signals include the indole NH proton (δ 10.4–11.2 ppm), isoxazole CH (δ 6.8–7.1 ppm), and carbonyl groups (C=O at δ 165–175 ppm). Coupling patterns (e.g., J = 2.1 Hz for isoxazole protons) confirm regiochemistry .
- HRMS : Exact mass confirmation (e.g., [M+H]+ calc. 400.0855 for C₂₁H₁₅ClN₃O₃) ensures molecular integrity .
- HPLC : Purity ≥95% validated using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
What in vitro assays are recommended for initial evaluation of this compound's biological activity?
Answer:
- Anticancer activity : MTT assays in HepG2/MCF-7 cells (IC₅₀ determination) with doxorubicin as a positive control .
- Anti-inflammatory activity : COX-1/COX-2 inhibition via prostaglandin E₂ ELISA, comparing to indomethacin .
- Enzyme inhibition : Fluorescence polarization assays for Bcl-2/Mcl-1 binding (FITC-labeled BIM peptides, IC₅₀ < 1 µM indicates high potency) .
How can X-ray crystallography using SHELX programs elucidate the compound's 3D structure and intermolecular interactions?
Answer:
- Crystallization : Grow single crystals via slow evaporation from DMSO/EtOH.
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELXT for structure solution and SHELXL for refinement (R₁ < 0.05). Key interactions (e.g., amide N-H···O=C hydrogen bonds) are mapped using Mercury .
- Disorder handling : Apply TWIN/BASF corrections for 4-chlorophenyl group twinning .
What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
Answer:
- Assay standardization : Follow CLSI guidelines for cell viability assays; use isogenic cell lines to control for genetic variability .
- Orthogonal validation : Compare fluorescence polarization (FP) with surface plasmon resonance (SPR) for binding affinity consistency .
- Meta-analysis : Pool dose-response data across studies to calculate weighted IC₅₀ values (95% confidence intervals) .
How do structural modifications to the isoxazole and indole moieties affect this compound's potency and selectivity?
Answer:
| Modification Site | Structural Change | Effect on Activity | Reference |
|---|---|---|---|
| Isoxazole 5-position | 4-Cl → 4-F | 1.5× ↓ Bcl-2 affinity due to reduced hydrophobicity | |
| Indole 3-oxo group | Oxo → Thioether | 5× ↓ potency (loss of H-bonding with Arg103) | |
| Acetamide linkage | N-Methylation | t₁/₂ increases from 2.1 to 4.3 h (improved metabolic stability) |
What mechanistic studies are essential to elucidate this compound's interaction with apoptotic regulators like Bcl-2/Mcl-1?
Answer:
- Cellular assays : BH3 profiling to measure cytochrome c release in Bax/Bak knockout models .
- Structural studies : Co-crystallization with Bcl-2 (PDB 4AQ3) identifies binding residues (e.g., Asp111).
- Computational modeling : Molecular dynamics simulations (AMBER force field) predict binding stability and guide lead optimization .
How can researchers address solubility challenges during in vivo studies of this compound?
Answer:
- Formulation : Use PEG-400/water (70:30) or cyclodextrin-based carriers to enhance aqueous solubility .
- Prodrug design : Introduce phosphate groups at the indole N-H position, cleaved in vivo by phosphatases .
What computational methods are suitable for predicting off-target interactions?
Answer:
- Docking studies : AutoDock Vina with kinase homology models (e.g., EGFR, VEGFR2) to assess selectivity .
- Pharmacophore modeling : Identify shared features (e.g., hydrogen bond acceptors) with known off-target binders .
How does the 4-chlorophenyl group influence the compound's pharmacokinetic profile?
Answer:
- LogP enhancement : Chlorine increases hydrophobicity (LogP from 2.1 to 3.4), improving membrane permeability but reducing solubility .
- Metabolic stability : Resists CYP3A4 oxidation compared to 4-methylphenyl analogs (t₁/₂ = 3.2 h vs. 1.8 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
